N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide

Übersicht

Beschreibung

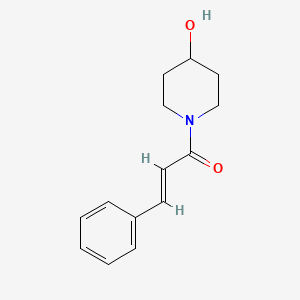

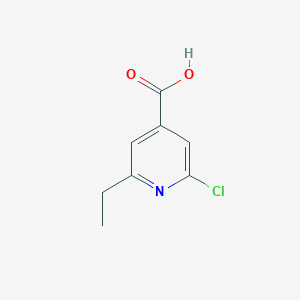

“N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H11Cl2N3OS . It has a molecular weight of 340.22800 . The compound is also known by several synonyms, including “N- [4- (4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide” and “cyclopropane carboxylic acid [4- (4,6-dichloro-pyrimidin-2-ylsulphanyl)-phenyl]-amide” among others .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The precursors for the synthesis include “N- (4-Mercaptophenyl)cyclopropanecarboxamide”, “4,6-Dichloro-2-pyrimidinamine”, and "4-Aminothiophenol" . The synthesis process is mentioned in patents by MERCK and CO., INC .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The structure includes a cyclopropane carboxylic acid group attached to a phenyl group, which is further attached to a 4,6-dichloropyrimidin-2-yl group via a sulfur atom .Physical and Chemical Properties Analysis

This compound has a density of 1.521g/cm3 . The molecular weight of the compound is 340.22800 . The compound’s molecular formula is C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The compound’s LogP value, which represents its lipophilicity, is 4.35610 . The index of refraction of the compound is 1.684 .Wissenschaftliche Forschungsanwendungen

Hepatic Metabolism and Cancer Treatment

- Application : N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide, identified as MK-0457, is an Aurora kinase inhibitor developed for cancer treatment. Research has evaluated its in vitro metabolism in various species, highlighting its N-oxidation and N-demethylation processes in human, monkey, dog, and rat liver preparations (Ballard, Prueksaritanont, & Tang, 2007).

Fluorescence Binding Studies

- Application : Certain derivatives of p-hydroxycinnamic acid, structurally similar to this compound, have been studied for their interaction with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (Meng et al., 2012).

Inhibitors of Gene Expression

- Application : Derivatives of the compound, such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, serve as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, indicating potential for treating conditions involving these pathways (Palanki et al., 2000).

Anti-Angiogenic and DNA Cleavage Studies

- Application : Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide exhibit significant anti-angiogenic and DNA cleavage activities. This research opens avenues for their application as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Herbicide Safening and Antifungal Activity

- Application : N-(4,6-Dichloropyrimidine-2-yl)benzamide, a related compound, has shown promise in agricultural applications due to its herbicide safening and antifungal activities. This research provides insights into its potential use in protecting crops and controlling fungal diseases (Zheng et al., 2018).

Synthesis of Antibiotics and Antibacterial Drugs

- Application : The compound has been utilized in synthesizing new antibiotic and antibacterial drugs, addressing the growing need for novel treatments against resistant bacterial strains (Ahmed, 2007).

Nonlinear Optical Exploration

- Application : Derivatives of this compound have been studied for their potential applications in nonlinear optics (NLO) fields, suggesting their use in optoelectronic and high-tech applications (Hussain et al., 2020).

Eigenschaften

IUPAC Name |

N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3OS/c15-11-7-12(16)19-14(18-11)21-10-5-3-9(4-6-10)17-13(20)8-1-2-8/h3-8H,1-2H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLCCHHKFISSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)SC3=NC(=CC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676921 | |

| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639090-53-2 | |

| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)